molecular formula C8H13N3S B1395912 2-(piperazin-1-ylmethyl)thiazole CAS No. 885699-90-1

2-(piperazin-1-ylmethyl)thiazole

Cat. No.: B1395912
CAS No.: 885699-90-1
M. Wt: 183.28 g/mol
InChI Key: NEPNZBBYKHIRKO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-[(1,3-Thiazol-2-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in 1-[(1,3-Thiazol-2-yl)methyl]piperazine is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 1-[(1,3-Thiazol-2-yl)methyl]piperazine has been shown to bind to certain receptor proteins, altering their conformation and signaling pathways .

Cellular Effects

The effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-[(1,3-Thiazol-2-yl)methyl]piperazine has been observed to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .

Molecular Mechanism

At the molecular level, 1-[(1,3-Thiazol-2-yl)methyl]piperazine exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The thiazole ring in 1-[(1,3-Thiazol-2-yl)methyl]piperazine can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 1-[(1,3-Thiazol-2-yl)methyl]piperazine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation . In vivo studies have also demonstrated that 1-[(1,3-Thiazol-2-yl)methyl]piperazine can have long-term effects on tissue homeostasis and organ function .

Dosage Effects in Animal Models

The effects of 1-[(1,3-Thiazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications of this compound.

Metabolic Pathways

1-[(1,3-Thiazol-2-yl)methyl]piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules . Additionally, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites in different pathways .

Transport and Distribution

The transport and distribution of 1-[(1,3-Thiazol-2-yl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-[(1,3-Thiazol-2-yl)methyl]piperazine is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, 1-[(1,3-Thiazol-2-yl)methyl]piperazine can modulate mitochondrial function and energy production, while in the nucleus, it can influence gene expression by interacting with chromatin and transcriptional machinery .

Preparation Methods

The synthesis of 2-(piperazin-1-ylmethyl)thiazole typically involves the reaction of a thiazole derivative with a piperazine compound. One common method includes the use of 2-chloromethylthiazole and piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(piperazin-1-ylmethyl)thiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

2-(piperazin-1-ylmethyl)thiazole can be compared with other thiazole and piperazine derivatives:

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-4-11(5-2-9-1)7-8-10-3-6-12-8/h3,6,9H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPNZBBYKHIRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702582
Record name 1-[(1,3-Thiazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885699-90-1
Record name 1-(2-Thiazolylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885699-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,3-Thiazol-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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